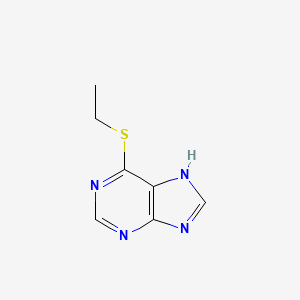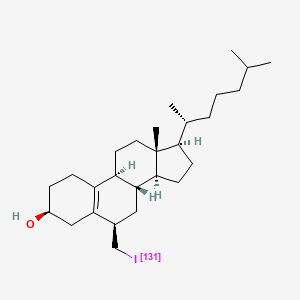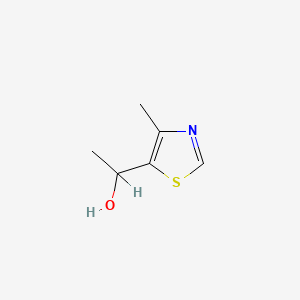
6-エチルメルカプトプリン
概要
説明
6-Ethylmercaptopurine is a purine analog with the chemical formula C7H8N4S It is a derivative of mercaptopurine, where an ethyl group replaces the hydrogen atom at the 6-position of the purine ring
科学的研究の応用
6-Ethylmercaptopurine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing other purine analogs.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential as an anticancer agent, particularly in leukemia treatment.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
Target of Action
6-Ethylmercaptopurine primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleic acid synthesis .
Mode of Action
6-Ethylmercaptopurine competes with hypoxanthine and guanine for HGPRTase and is converted into thioinosinic acid (TIMP) . This interaction results in the inhibition of purine metabolism, thereby interfering with nucleic acid synthesis .
Biochemical Pathways
The compound affects the purine salvage pathway, leading to the disruption of nucleic acid synthesis . It is metabolized into the active metabolite 6-thioguanine nucleotide (6-TGN), which is directly opposed by the development of the hepatotoxic byproduct, 6-methyl-mercaptopurine (6-MMPN) . This balance between 6-TGN and 6-MMPN can influence the therapeutic and toxic effects of the drug .
Pharmacokinetics
The pharmacokinetics of 6-Ethylmercaptopurine are complex and can be influenced by genetic polymorphisms in the TPMT enzyme . The compound is metabolized by xanthine oxidase and has an elimination half-life of 60 to 120 minutes . Its bioavailability ranges from 5% to 37% . The compound’s ADME properties significantly impact its bioavailability and therapeutic efficacy .
生化学分析
Biochemical Properties
6-Ethylmercaptopurine plays a crucial role in biochemical reactions by interfering with nucleic acid synthesis. It inhibits the enzyme phosphoribosyl pyrophosphate amidotransferase, which is essential for purine nucleotide synthesis. This inhibition disrupts the synthesis and function of RNA and DNA, leading to the death of rapidly proliferating cells, particularly malignant ones . Additionally, 6-Ethylmercaptopurine interacts with thiopurine methyltransferase, an enzyme responsible for its methylation, and xanthine oxidase, which oxidizes it to thiouric acid .
Cellular Effects
6-Ethylmercaptopurine affects various types of cells by inhibiting cell proliferation and inducing apoptosis. It influences cell signaling pathways, particularly those involved in the immune response, by modulating the activity of T cells. This modulation helps in reducing inflammation in autoimmune diseases . Furthermore, 6-Ethylmercaptopurine impacts gene expression by incorporating into DNA and RNA, leading to mutations and strand breaks that ultimately result in cell death .
Molecular Mechanism
The molecular mechanism of 6-Ethylmercaptopurine involves its conversion to active metabolites, such as 6-thioguanine nucleotides. These metabolites are incorporated into DNA and RNA, causing chain termination and faulty replication. 6-Ethylmercaptopurine also inhibits the enzyme phosphoribosyl pyrophosphate amidotransferase, reducing the availability of purine nucleotides for DNA and RNA synthesis . Additionally, it affects the activity of thiopurine methyltransferase and xanthine oxidase, leading to the accumulation of toxic metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Ethylmercaptopurine change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade into inactive metabolites over time. Long-term studies have shown that 6-Ethylmercaptopurine can cause sustained inhibition of cell proliferation and induce apoptosis in cancer cells . Prolonged exposure may lead to resistance due to the upregulation of detoxifying enzymes .
Dosage Effects in Animal Models
The effects of 6-Ethylmercaptopurine vary with different dosages in animal models. At low doses, it effectively reduces tumor growth and inflammation without causing significant toxicity. At high doses, 6-Ethylmercaptopurine can cause severe toxic effects, including bone marrow suppression, hepatotoxicity, and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level lead to a sharp increase in adverse effects .
Metabolic Pathways
6-Ethylmercaptopurine is metabolized through several pathways, including methylation by thiopurine methyltransferase and oxidation by xanthine oxidase. These metabolic pathways lead to the formation of active metabolites, such as 6-thioguanine nucleotides, and inactive metabolites, such as thiouric acid . The balance between these pathways determines the therapeutic efficacy and toxicity of 6-Ethylmercaptopurine .
Transport and Distribution
6-Ethylmercaptopurine is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleobase transporters, such as equilibrative nucleobase transporter 1, and is effluxed by multidrug resistance-associated proteins, such as MRP5 . These transporters play a crucial role in determining the intracellular concentration and distribution of 6-Ethylmercaptopurine .
Subcellular Localization
The subcellular localization of 6-Ethylmercaptopurine is primarily within the nucleus, where it exerts its effects on DNA and RNA synthesis. It is incorporated into nucleic acids, leading to the formation of faulty DNA and RNA strands . Additionally, 6-Ethylmercaptopurine may localize to other cellular compartments, such as the cytoplasm, where it can interact with various enzymes and proteins involved in its metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethylmercaptopurine typically involves the alkylation of mercaptopurine. One common method is the reaction of mercaptopurine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of 6-Ethylmercaptopurine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the production of high-quality 6-Ethylmercaptopurine.
化学反応の分析
Types of Reactions: 6-Ethylmercaptopurine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it back to mercaptopurine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 6-position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Mercaptopurine.
Substitution: Various 6-substituted purine derivatives.
類似化合物との比較
6-Mercaptopurine: A parent compound with similar anticancer properties.
6-Methylmercaptopurine: Another derivative with a methyl group at the 6-position.
6-Thioguanine: A related purine analog used in cancer treatment.
Uniqueness: 6-Ethylmercaptopurine is unique due to the presence of the ethyl group, which can influence its pharmacokinetics and pharmacodynamics. This modification may result in different metabolic pathways and potentially reduced toxicity compared to its parent compound, 6-Mercaptopurine .
特性
IUPAC Name |
6-ethylsulfanyl-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-2-12-7-5-6(9-3-8-5)10-4-11-7/h3-4H,2H2,1H3,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJLAIOQORFEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202521 | |
| Record name | 6-Ethylthiopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5417-84-5 | |
| Record name | 6-Ethylmercaptopurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5417-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethylthiopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Ethylmercaptopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Ethylthiopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Ethylthio)purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-(ETHYLTHIO)PURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BS3UBK0V8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[1-methyl-5-(4-methylphenyl)-2-imidazolyl]-4-oxo-4-(1-piperidinyl)butanamide](/img/structure/B1196602.png)
![2,5-diethoxy-N-[2-(2-methylphenyl)ethyl]-4-(1-tetrazolyl)benzenesulfonamide](/img/structure/B1196604.png)
![2-[2-(3-Cyano-4-methoxymethyl-6-methyl-2-oxo-2H-pyridin-1-yl)-acetylamino]-benzoic acid methyl ester](/img/structure/B1196605.png)


![4-Thiomorpholinecarbodithioic acid [2-(4-chlorophenyl)-2-oxoethyl] ester](/img/structure/B1196610.png)
![N-(2-furanylmethyl)-3-methyl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1196611.png)


